molecular formula C9H10ClNO B8529993 3-Chloro-5-n,n-dimethylaminobenzaldehyde

3-Chloro-5-n,n-dimethylaminobenzaldehyde

Cat. No.: B8529993
M. Wt: 183.63 g/mol
InChI Key: QNOFKTPQLMNHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-N,N-dimethylaminobenzaldehyde is a benzaldehyde derivative featuring a chlorine substituent at the 3-position and an N,N-dimethylamino group at the 5-position. The chlorine atom introduces electron-withdrawing effects, while the dimethylamino group acts as an electron donor, creating a unique electronic profile. This dual substitution pattern likely influences its reactivity, solubility, and applications in organic synthesis, such as in Schiff base formation or as a precursor for heterocyclic compounds .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-5-(dimethylamino)benzaldehyde

InChI

InChI=1S/C9H10ClNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-6H,1-2H3

InChI Key

QNOFKTPQLMNHKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-Donor vs. Withdrawing Groups: DMAB’s dimethylamino group enhances electrophilicity at the aldehyde carbon, enabling urea detection via Schiff base formation . In contrast, 3-chlorobenzaldehyde’s electron-withdrawing Cl reduces aldehyde reactivity, favoring its use in electrophilic aromatic substitution .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 3-Chlorobenzaldehyde 4-N,N-Dimethylaminobenzaldehyde
Molecular Weight (g/mol) ~199.6 (calculated) 140.57 163.22
Solubility Moderate in polar aprotic solvents (inferred) Low in water High in ethanol, acetonitrile
λmax (UV-Vis) ~420 nm (estimated for Schiff bases) N/A 420 nm (urea chromogen)

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